molecular formula C20H18N4O2 B2495434 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037197-19-5

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

カタログ番号 B2495434
CAS番号: 1037197-19-5
分子量: 346.39
InChIキー: SUJSTLYCEVEFPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of corresponding hydrazides with phosphorous oxychloride or other cyclizing agents under controlled conditions. For instance, Rai et al. (2009) described the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorous oxychloride at 120 degrees Celsius (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those substituted with pyrazolyl groups, has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction analysis. Jiang et al. (2012) demonstrated the structural determination of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the influence of substituents on the molecular geometry and electronic properties (Jiang et al., 2012).

科学的研究の応用

Pharmacological Potential

  • Computational and Pharmacological Evaluation: Research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds similar to the one , has shown significant potential in various pharmacological areas. These derivatives exhibit properties like tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The studies involved computational docking against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by pharmacological evaluations for toxicity and tumor inhibition, indicating broad therapeutic potential (Faheem, 2018).

Antimicrobial and Antitubercular Activity

  • Antimicrobial and Antitubercular Agents: Certain derivatives of 1,3,4-oxadiazole and pyrazole have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies include molecular docking against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) to understand their mode of inhibition, suggesting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

Antibacterial Activity

  • Synthesis and Antibacterial Screening: Novel series of 1,3,4-oxadiazoles have been synthesized and screened for their qualitative and quantitative antibacterial activity. These compounds showed significant antibacterial activity against various bacterial strains, highlighting their potential in combating bacterial infections (Rai et al., 2009).

Optical Properties and Device Application

  • Optical Properties for Device Applications: Research into the optical properties of novel 1,3,4-oxadiazole derivatives has shown their potential for use in electroluminescent devices. This includes the synthesis and study of their absorption and fluorescence characteristics, which are important for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2001).

Antitumor Activities

  • Antitumor Potential: Some pyrazole derivatives containing 1,3,4-oxadiazole have been synthesized and evaluated for their antitumor activities. These derivatives have shown significant inhibition activities against certain cancer cell lines, indicating their potential use in cancer treatment (Jin, 2014).

Antibacterial Screening of Derivatives

  • Antibacterial Screening: A series of 1,3,4-oxadiazole derivatives have been synthesized and screened for in vitro antibacterial activity against various bacterial strains. The findings suggest the potential of these compounds as antibacterial agents (Kulkarni et al., 2021).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, which is then converted to the second intermediate, 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "p-tolyl hydrazine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "sodium nitrite", "copper powder", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxyphenylhydrazine by reacting 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid by reacting 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole by reacting 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid with p-tolyl hydrazine in the presence of acetic anhydride and phosphorus pentoxide to form the corresponding 1,2,4-oxadiazole intermediate. This intermediate is then reacted with sodium nitrite and copper powder in the presence of sulfuric acid to form the corresponding diazonium salt, which is then coupled with the 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid intermediate in the presence of sodium hydroxide and acetic acid to form the final product.", "Step 4: Purification of the final product by recrystallization from chloroform and ethanol, followed by washing with sodium bicarbonate solution and drying." ] }

CAS番号

1037197-19-5

製品名

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

分子式

C20H18N4O2

分子量

346.39

IUPAC名

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23)

InChIキー

SUJSTLYCEVEFPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。